molecular formula C30H16O3 B14407338 3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione CAS No. 87177-79-5

3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione

Cat. No.: B14407338
CAS No.: 87177-79-5
M. Wt: 424.4 g/mol
InChI Key: OADJTYHMVWHHDW-UHFFFAOYSA-N
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Description

3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione is a complex organic compound characterized by its unique structure, which includes two fluorenylidene groups attached to an oxolane-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione typically involves the reaction of fluorenone derivatives with maleic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of this compound on an industrial scale would likely involve similar reaction conditions as those used in laboratory settings, with adjustments for scale-up processes. This may include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques to ensure the compound’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylidene alcohols. Substitution reactions can introduce various functional groups onto the fluorenylidene rings, leading to a wide range of derivatives with different chemical properties .

Scientific Research Applications

3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s fluorenylidene groups can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione include:

Uniqueness

The uniqueness of this compound lies in its specific combination of fluorenylidene groups and oxolane-2,5-dione core, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications, as it can serve as a versatile building block for synthesizing new materials and studying complex chemical reactions .

Properties

CAS No.

87177-79-5

Molecular Formula

C30H16O3

Molecular Weight

424.4 g/mol

IUPAC Name

3,4-di(fluoren-9-ylidene)oxolane-2,5-dione

InChI

InChI=1S/C30H16O3/c31-29-27(25-21-13-5-1-9-17(21)18-10-2-6-14-22(18)25)28(30(32)33-29)26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16H

InChI Key

OADJTYHMVWHHDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=C4C(=C5C6=CC=CC=C6C7=CC=CC=C75)C(=O)OC4=O

Origin of Product

United States

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